



AF-353 as a pharmacological tool for P2X3 receptor knockout studies

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Compound of Interest		
Compound Name:	AF-353	
Cat. No.:	B1665037	Get Quote

AF-353: A Pharmacological Tool for P2X3 Receptor Knockout Studies Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AF-353 is a potent, selective, and orally bioavailable antagonist of the P2X3 and P2X2/3 receptors.[1][2][3] These receptors are ATP-gated ion channels predominantly expressed on sensory neurons and are implicated in various physiological and pathophysiological processes, including nociception, chronic cough, and visceral pain.[4][5][6] The favorable pharmacokinetic profile and high selectivity of AF-353 make it an invaluable pharmacological tool for in vivo and in vitro studies, effectively creating a transient "pharmacological knockout" of P2X3-containing receptors to investigate their roles in health and disease.[1][3]

Mechanism of Action:

AF-353 acts as a non-competitive antagonist of P2X3 and P2X2/3 receptors.[1][3] Unlike competitive antagonists that bind to the same site as the endogenous ligand (ATP), **AF-353** binds to an allosteric site on the receptor complex. This binding induces a conformational change that prevents the channel from opening, even when ATP is bound.[1] This mode of action provides a robust and consistent blockade of receptor function.



Quantitative Data Summary

The following tables summarize the key quantitative parameters of **AF-353**, facilitating experimental design and data interpretation.

Table 1: In Vitro Potency of AF-353

Receptor	Species	Assay Method	pIC50
P2X3	Human	Intracellular Calcium Flux	8.0[2]
P2X3	Rat	Intracellular Calcium Flux	8.0[2]
P2X2/3	Human	Intracellular Calcium Flux	7.3[2]
P2X3	Human	Whole-Cell Voltage Clamp	8.06[7]
P2X3	Rat	Whole-Cell Voltage Clamp	8.05[7]
P2X2/3	Human	Whole-Cell Voltage Clamp	7.41[7]

Table 2: Selectivity of AF-353

Receptor Subtype	Activity
P2X1, P2X2, P2X4, P2X5, P2X7	No significant inhibition at concentrations up to 10 $\mu\text{M}[1]$

Table 3: Pharmacokinetic Properties of AF-353 in Rats

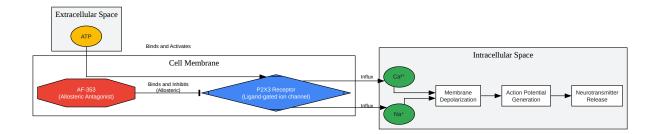


Parameter	Value
Oral Bioavailability (%F)	32.9%[1][3]
Time to Maximum Plasma Concentration (Tmax)	~30 minutes[1]
Plasma Half-life (t1/2)	1.63 hours[1][3]
Protein Binding	98.2%[1]
Brain/Plasma Ratio	6[1]

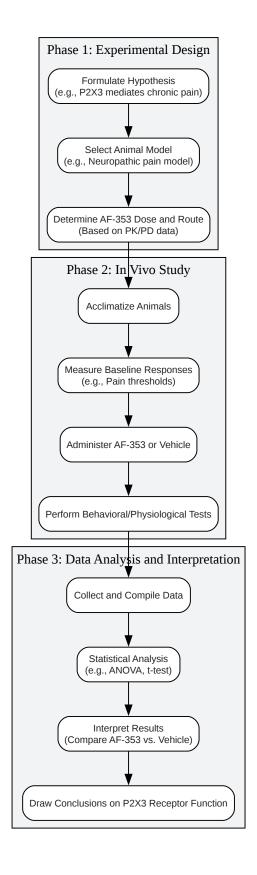
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the P2X3 receptor signaling pathway and a general experimental workflow for utilizing **AF-353** in pharmacological knockout studies.









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